molecular formula C22H25N3O2 B7702026 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-methylbenzamide

Cat. No. B7702026
M. Wt: 363.5 g/mol
InChI Key: BWLMAUOVVXRXBY-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a 1,2,4-oxadiazole ring and a tert-butyl group. Benzamides are a class of compounds containing a carboxamido (CONH2) group attached to a benzene ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Molecular Structure Analysis

The compound contains a benzene ring, which is planar, and a 1,2,4-oxadiazole ring, which is also likely to be planar due to the presence of two nitrogen atoms and one oxygen atom in the ring. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

Benzamides can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The 1,2,4-oxadiazole ring is generally stable but can participate in reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. Benzamides are typically solid at room temperature, and the presence of the tert-butyl group could increase the compound’s hydrophobicity .

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. Benzamides and 1,2,4-oxadiazoles have been studied for various biological activities, but without specific information, it’s hard to predict the mechanism of action .

Future Directions

The compound could be studied for various potential applications, given the known biological activities of benzamides and 1,2,4-oxadiazoles. It could be interesting to explore its potential uses in medicinal chemistry .

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2/c1-14-8-6-7-9-18(14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-17(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLMAUOVVXRXBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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